molecular formula C13H19N5O2 B1247130 3-Isobutyl-8-pyrrolidinoxanthine

3-Isobutyl-8-pyrrolidinoxanthine

Cat. No.: B1247130
M. Wt: 277.32 g/mol
InChI Key: KHQOTPZSYMSVHB-UHFFFAOYSA-N
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Description

3-isobutyl-8-pyrrolidinoxanthine is a synthetic organic compound belonging to the xanthine class. It is known for its role as a selective antagonist of the adenosine A2B receptor. This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-8-pyrrolidinoxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthine derivatives and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 50-100°C.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium on carbon (Pd/C) and hydrogen gas for hydrogenation reactions, as well as various organic bases like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-8-pyrrolidinoxanthine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-isobutyl-8-pyrrolidinoxanthine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-isobutyl-8-pyrrolidinoxanthine involves its antagonistic effect on the adenosine A2B receptor. By binding to this receptor, the compound inhibits the activation of downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway. This inhibition can lead to reduced inflammation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Enprofylline: Another xanthine derivative with selective antagonistic activity on the adenosine A2B receptor.

    Theophylline: A less selective xanthine derivative used primarily as a bronchodilator.

    Caffeine: A widely known xanthine derivative with non-selective antagonistic activity on adenosine receptors.

Uniqueness

3-isobutyl-8-pyrrolidinoxanthine is unique due to its high selectivity for the adenosine A2B receptor compared to other xanthine derivatives. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for more targeted modulation of adenosine receptor-mediated effects .

Properties

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

3-(2-methylpropyl)-8-pyrrolidin-1-yl-7H-purine-2,6-dione

InChI

InChI=1S/C13H19N5O2/c1-8(2)7-18-10-9(11(19)16-13(18)20)14-12(15-10)17-5-3-4-6-17/h8H,3-7H2,1-2H3,(H,14,15)(H,16,19,20)

InChI Key

KHQOTPZSYMSVHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCC3

Synonyms

3-isobutyl-8-pyrrolidinoxanthine
IPDX cpd

Origin of Product

United States

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